molecular formula C11H7ClN4S B13760440 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13760440
M. Wt: 262.72 g/mol
InChI Key: UWPPSVGYKSHSIE-UHFFFAOYSA-N
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Description

3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 8-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: A precursor in the synthesis of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine.

    2-Amino-8-chloroquinoline: Another derivative of 8-chloroquinoline with similar chemical properties.

    1,2,4-Thiadiazole derivatives: Compounds with a thiadiazole ring that exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its individual components or other similar compounds.

Properties

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

3-(8-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H7ClN4S/c12-7-3-1-2-6-4-5-8(14-9(6)7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16)

InChI Key

UWPPSVGYKSHSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=NSC(=N3)N

Origin of Product

United States

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